Cas no 2940959-19-1 (Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate)
![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2940959-19-1x500.png)
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2940959-19-1
- METHYL 4-METHYL-3-OXO-2-OXA-4-AZABICYCLO[3.1.1]HEPTANE-1-CARBOXYLATE
- F98056
- Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate
-
- インチ: 1S/C8H11NO4/c1-9-5-3-8(4-5,6(10)12-2)13-7(9)11/h5H,3-4H2,1-2H3
- InChIKey: MRRBMOCFQCPBRD-UHFFFAOYSA-N
- ほほえんだ: O1C(N(C)C2CC1(C(=O)OC)C2)=O
計算された属性
- せいみつぶんしりょう: 185.06880783g/mol
- どういたいしつりょう: 185.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 55.8Ų
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA124-500mg |
methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 500mg |
¥2310.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2158683-500mg |
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 500mg |
¥8145.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2158683-1g |
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 1g |
¥11621.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA124-5.0g |
methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 5.0g |
¥9900.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA124-5g |
methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 5g |
¥9900.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2158683-5g |
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 5g |
¥29882.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA124-100.0mg |
methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 100.0mg |
¥990.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA124-10g |
methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 10g |
¥16500.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA124-100mg |
methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 100mg |
¥990.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDA124-250.0mg |
methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate |
2940959-19-1 | 97% | 250.0mg |
¥1650.0000 | 2024-08-03 |
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate 関連文献
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylateに関する追加情報
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate (CAS No. 2940959-19-1): A Comprehensive Overview
Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate (CAS No. 2940959-19-1) is a unique and structurally complex compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its bicyclic framework and functional groups, holds potential applications in the development of novel therapeutic agents.
The molecular structure of Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate is notable for its intricate arrangement of atoms, which includes a methyl group, a carbonyl group, and an oxo group, all integrated within a bicyclic system. The presence of these functional groups imparts specific chemical properties and reactivity patterns that are crucial for its potential biological activities.
Recent studies have explored the synthetic routes to produce Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate. One notable approach involves the use of transition-metal-catalyzed reactions, which have been shown to be highly efficient and selective in constructing the desired bicyclic framework. These synthetic methods not only enhance the yield and purity of the compound but also provide insights into the mechanistic aspects of the reactions involved.
In terms of biological activity, Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate has been investigated for its potential as a lead compound in drug discovery. Preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects on specific enzymes and receptors, which are implicated in various disease pathways. For instance, it has shown activity against certain kinases, which are key targets in cancer therapy.
Furthermore, the pharmacokinetic properties of Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate have been evaluated to assess its suitability for further development as a therapeutic agent. Studies have indicated that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its efficacy and safety in vivo.
Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 4-methyl-3-oxo-2-ozaa4azabicyclo[3.1.1]heptane-carboxylate in treating specific conditions. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacological activity at therapeutic doses.
The structural complexity and unique chemical properties of Methyl 4-methyl-ozaa4azabicyclo[3.1.]heptanecarboxylate also make it an attractive candidate for further structural modifications to enhance its therapeutic potential. Researchers are actively exploring various derivatives and analogs to optimize its biological activity and reduce potential side effects.
In conclusion, Methyl 4-methyl-ozaa4azabicyclo[3.]heptanecarboxylate (CAS No. 2940959-) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure, coupled with its favorable biological activities and pharmacokinetic properties, positions it as a valuable lead compound for the development of novel therapeutic agents.
2940959-19-1 (Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate) 関連製品
- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)
- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)
- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)
- 2228763-40-2(2-1-(2-methylpropyl)-1H-pyrazol-4-ylethane-1-thiol)
- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)
- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)
- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)
- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)
- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)
- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)
